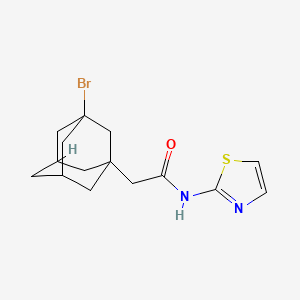
2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a bromoadamantane moiety linked to a thiazole ring via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination of Adamantane: Adamantane is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromoadamantane.
Formation of Thiazole: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling 3-bromoadamantane with the thiazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the adamantane ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azidoadamantane or thioadamantane derivatives.
Oxidation and Reduction: Altered thiazole derivatives with different oxidation states.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antiviral or anticancer agent due to its unique structural features.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Employed as a probe to study protein-ligand interactions and enzyme mechanisms.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biological Studies: It can act as a ligand, binding to proteins and altering their function or stability.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloroadamantanyl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-iodoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.
2-(3-bromoadamantanyl)-N-(1,3-oxazol-2-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(3-bromoadamantanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the bromoadamantane moiety and the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2OS/c16-15-6-10-3-11(7-15)5-14(4-10,9-15)8-12(19)18-13-17-1-2-20-13/h1-2,10-11H,3-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRGPPANYBVCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl (2-{2-[(ethylamino)carbonothioyl]hydrazino}-2-oxoethyl)phosphonate](/img/structure/B5097951.png)
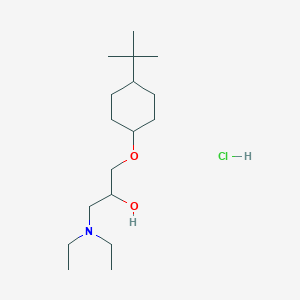
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B5097962.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5097982.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5097987.png)
![N,N-diethyl-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5097995.png)
![2-(4-fluorobenzyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5098001.png)
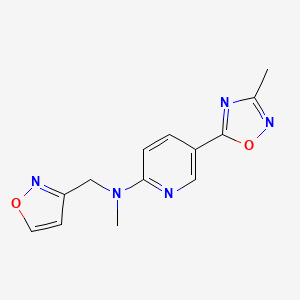
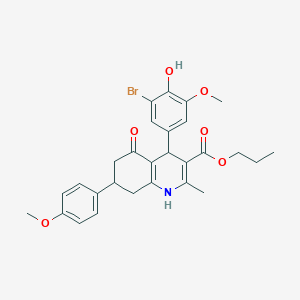
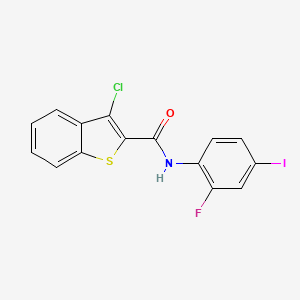
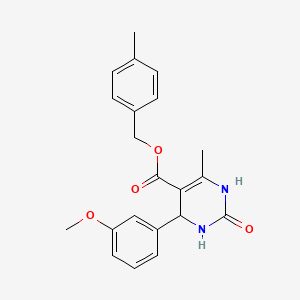
![4-[(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5098033.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5098034.png)
